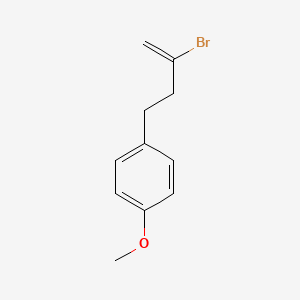

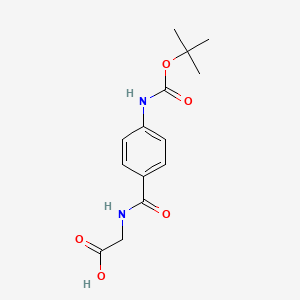

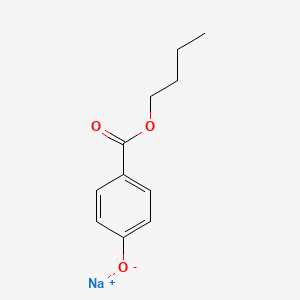

![molecular formula C15H20ClNO B1290626 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride CAS No. 2291-59-0](/img/structure/B1290626.png)

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

Beschreibung

Synthesis Analysis

The synthesis of related azabicyclo nonanones involves various strategies, including condensation reactions and iodolactonization , asymmetric cleavage , and Dieckmann condensation . For instance, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared through condensation of ketene acetals with isoquinolinium salts followed by iodolactonization . Similarly, asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one yielded a chiral piperidine derivative, which is a valuable chiral building block for alkaloid synthesis .

Molecular Structure Analysis

The molecular structure of azabicyclo nonanones is often characterized by NMR spectroscopy, as seen in the acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols . These compounds exhibit a preferred flattened chair-boat conformation in solution . Additionally, X-ray diffraction analysis has been used to determine the solid-state conformation of related compounds, such as N-benzyl-3-thia-7-azabicyclo[3.3.1]-nonan-9,9-diol perchlorate, which confirmed a chair-chair conformer with little ring distortion .

Chemical Reactions Analysis

Azabicyclo nonanones undergo various chemical transformations, including the formation of carbamates , tautomerism , and reactions with benzylmagnesium chloride . For example, benzimidazole and benzothiazole carbamates derived from azabicyclo nonanones have been synthesized and studied for their conformation and potential pharmacological activities . Tautomerism is another interesting reaction observed in these compounds, where amino-alcohols are in equilibrium with corresponding aminocyclooctanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo nonanones are influenced by their molecular structure. For instance, the presence of an intramolecular NH…O=C hydrogen bond in benzimidazole carbamates affects their IR and NMR spectra . The crystal structure of these compounds can also reveal intermolecular interactions, such as N—H…π interactions, which can stabilize the crystal lattice .

Wirkmechanismus

Mode of Action

It is known that the compound belongs to a class of nitroxyl radicals, which are known to catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Biochemical Pathways

Given its role as a catalyst in the oxidation of alcohols, it may be involved in metabolic pathways related to alcohol metabolism .

Result of Action

Given its role as a catalyst in the oxidation of alcohols, it may influence cellular processes related to alcohol metabolism .

Eigenschaften

IUPAC Name |

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXORZBFXQSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945592 | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride | |

CAS RN |

2291-59-0 | |

| Record name | 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2291-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC116041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

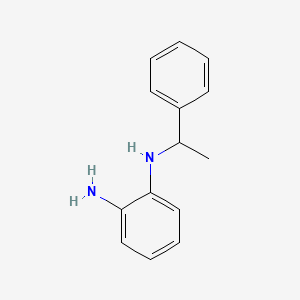

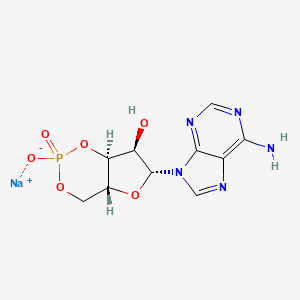

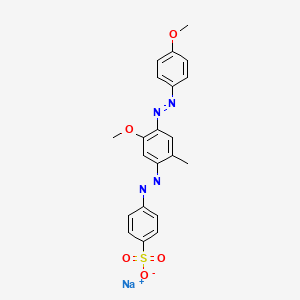

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)